molecular formula C12H11N3O3S B5534146 3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B5534146
M. Wt: 277.30 g/mol
InChI Key: BQXZLKXELCACIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives involves multiple steps, including the condensation and reduction processes. For instance, related compounds have been synthesized through reactions involving nitrothiazoline reduction with stannous chloride in methanol, showcasing the methodology for producing reduced nitroheterocyclic compounds with potent properties (Islip & Bogunović-Batchelor, 1985).

Molecular Structure Analysis

The molecular and solid state structure of thiazole derivatives has been characterized using techniques like X-ray powder diffraction (XRPD) and Density Functional Theory (DFT) calculations. These analyses reveal the crystal structure and highlight the intermolecular interactions within the molecule, providing insight into the molecule's stability and reactivity (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including ring-ring interconversions and rearrangements, which have been studied for their potential to produce novel compounds with significant biological activity. These reactions are influenced by substituents and conditions, leading to diverse outcomes that can be leveraged for therapeutic purposes (Billi et al., 1999).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies and theoretical calculations, assisting in the compound's formulation and application development.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interaction with biological targets, are essential for their application in medicinal chemistry. Studies have demonstrated the antimicrobial and antitubercular potential of nitrothiazole derivatives, indicating their significance in developing new therapeutic agents (Thompson et al., 2017).

Mechanism of Action

While the specific mechanism of action for “3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole” is not explicitly mentioned in the sources, it’s worth noting that thiazole derivatives have been found to exhibit considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria .

Safety and Hazards

While specific safety and hazards data for “3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole” is not available, it’s important to handle all chemical compounds with care. For a related compound, 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-11-3-2-8(6-9(11)15(16)17)10-7-19-12-13-4-5-14(10)12/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZLKXELCACIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319768
Record name 3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

CAS RN

92508-02-6
Record name 3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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